2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid is a monocarboxylic acid that is 2-hydroxy-2-methylpropanoic acid in which ther tertiary hydroxy group has been converted into the corresponding p-(1,2,3,4-tetrahydronaphthalen-1-yl)phenyl ether. It is an aromatic ether and a monocarboxylic acid.
Nafenopin can cause cancer according to an independent committee of scientific and health experts.
A peroxisome proliferator that is used experimentally to promote liver tumors. It has been used as an antihyperlipoproteinemic agent.
Nafenopin
CAS No.: 3771-19-5
Cat. No.: VC0536599
Molecular Formula: C20H22O3
Molecular Weight: 310.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3771-19-5 |
---|---|
Molecular Formula | C20H22O3 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid |
Standard InChI | InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22) |
Standard InChI Key | XJGBDJOMWKAZJS-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23 |
Canonical SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23 |
Appearance | Solid powder |
Melting Point | 243 to 244 °F (NTP, 1992) |
Introduction
Chemical Identity and Pharmacological Classification
Nafenopin belongs to the class of aryloxypropionic acid derivatives, characterized by a tetralin (1,2,3,4-tetrahydronaphthalene) moiety linked to a phenoxy group and a carboxylic acid side chain . Its structural specificity enables binding to nuclear receptors, particularly PPARα, which mediates transcriptional activation of genes involved in fatty acid oxidation. The compound's systematic IUPAC name, 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid, reflects its branched alkyl chain and aromatic substituents .
Table 1: Key Chemical Properties of Nafenopin
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₂O₃ |
Molecular Weight | 310.393 g/mol |
CAS Registry Number | 3771-19-5 |
Solubility | Lipophilic |
Primary Metabolite | Nafenopin glucuronide (C₂₆H₃₀O₉) |
Mechanisms of Peroxisome Proliferation and Hypolipidemic Action
Nafenopin's hallmark effect is the induction of hepatic peroxisome proliferation, observed in both male and female rats and mice . Administration at dietary concentrations of 0.125–0.25% increases peroxisome volume density by 50–70%, accompanied by a twofold rise in catalase activity and protein content . Unlike earlier hypolipidemic agents like clofibrate, nafenopin exhibits no sex-specific response, making it a versatile model for studying PPARα activation .
The proliferative effect correlates with enhanced fatty acid β-oxidation, mediated by upregulation of acyl-CoA oxidase and carnitine palmitoyltransferase . This metabolic shift reduces serum triglycerides by 40–60% in treated animals, as lipid catabolism diverts acetyl-CoA away from very-low-density lipoprotein (VLDL) synthesis .
Genotoxic and Epigenetic Modulations
Paradoxically, while nafenopin reduces hepatic DNA methylation by 50% in N-nitrosodimethylamine (NDMA)-exposed rats, it potentiates hepatocarcinogenesis . Pre-treatment with nafenopin (0.2% diet for 3 weeks) decreases N7-methylguanine and O⁶-methylguanine adducts by 46%, likely due to hepatomegaly-induced dilution of DNA damage rather than enhanced repair . Concurrently, renal DNA adducts increase twofold, suggesting organ-specific metabolic shifts .
Table 2: Nafenopin's Impact on DNA Methylation in Rats
Parameter | Liver (Change) | Kidney (Change) |
---|---|---|
N7-methylguanine | -46% | +100% |
O⁶-methylguanine | -50% | No change |
Total DNA content | +50% | Unaffected |
In Vitro Hepatocyte Responses and Reversibility
Primary cultures of adult rat hepatocytes treated with 50 μM nafenopin exhibit a 3.5-fold increase in peroxisome abundance within 72 hours, accompanied by a 40% rise in thymidine incorporation . This replicative DNA synthesis, distinct from repair mechanisms, indicates nafenopin's mitogenic potential . Remarkably, drug withdrawal reverses hepatomegaly within 14 days, with peroxisome matrix proteins degrading faster than membrane components, leaving free nucleoids in the cytoplasm .
Metabolic Pathways and Glucuronidation
Hepatic glucuronidation converts nafenopin into its primary metabolite, nafenopin glucuronide (C₂₆H₃₀O₉, MW 486.5 g/mol) . This conjugation, catalyzed by UDP-glucuronosyltransferases, enhances aqueous solubility for renal excretion. The glucuronide retains minimal pharmacological activity but serves as a biomarker for nafenopin exposure .
Carcinogenic Risk Evaluation
The International Agency for Research on Cancer (IARC) classifies nafenopin as a Group 2B agent (possibly carcinogenic to humans) based on rodent hepatocarcinogenicity . Chronic exposure (≥6 months) in rats induces hepatocellular adenomas and carcinomas, with a no-observed-effect level (NOAEL) of 5 mg/kg/day . The carcinogenic mechanism involves non-genotoxic pathways, primarily oxidative stress from peroxisomal H₂O₂ overproduction and sustained hepatocyte proliferation .
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